3-(4-bromo-1H-pyrazol-1-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
Overview
Description
3-(4-bromo-1H-pyrazol-1-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a dibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling with dibenzofuran: The brominated pyrazole is coupled with a dibenzofuran derivative through a nucleophilic substitution reaction, often using a palladium catalyst.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-1H-pyrazol-1-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(4-bromo-1H-pyrazol-1-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-1H-pyrazol-1-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
- 3-(4-fluoro-1H-pyrazol-1-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
- 3-(4-iodo-1H-pyrazol-1-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
Uniqueness
The uniqueness of 3-(4-bromo-1H-pyrazol-1-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide lies in its specific substitution pattern, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-(2-methoxydibenzofuran-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c1-25-18-8-14-13-4-2-3-5-16(13)26-17(14)9-15(18)22-19(24)6-7-23-11-12(20)10-21-23/h2-5,8-11H,6-7H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOLPPJDVUZVHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCN4C=C(C=N4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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